14H-Dibenzo[a,h]phenothiazine, 14-methyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
14H-Dibenzo[a,h]phenothiazine, 14-methyl- is a heterocyclic compound that belongs to the phenothiazine family. It is characterized by its unique structure, which includes a sulfur and nitrogen atom within a tricyclic system. This compound is known for its intriguing chemical and physical properties, making it a subject of interest in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 14H-Dibenzo[a,h]phenothiazine, 14-methyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of diphenylamine with sulfur in the presence of a catalyst. The reaction conditions often require elevated temperatures and controlled environments to ensure the proper formation of the tricyclic structure.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
14H-Dibenzo[a,h]phenothiazine, 14-methyl- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the compound into its corresponding amines.
Substitution: Electrophilic substitution reactions can introduce various functional groups onto the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce nitro, halogen, or sulfonic acid groups.
Scientific Research Applications
14H-Dibenzo[a,h]phenothiazine, 14-methyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Medicine: Derivatives of this compound have been explored for their potential therapeutic properties, including antipsychotic and antimicrobial activities.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 14H-Dibenzo[a,h]phenothiazine, 14-methyl- involves its interaction with various molecular targets and pathways. The compound can act as an electron donor or acceptor, facilitating redox reactions. Its unique structure allows it to interact with biological membranes and proteins, potentially leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Phenothiazine: The parent compound of the phenothiazine family, known for its use in antipsychotic medications.
Chlorpromazine: A derivative of phenothiazine, widely used as an antipsychotic drug.
Promethazine: Another derivative, used primarily as an antihistamine and antiemetic.
Uniqueness
14H-Dibenzo[a,h]phenothiazine, 14-methyl- stands out due to its specific methyl substitution, which can influence its chemical reactivity and biological activity. This unique feature makes it a valuable compound for further research and development in various scientific fields.
Properties
CAS No. |
3929-80-4 |
---|---|
Molecular Formula |
C21H15NS |
Molecular Weight |
313.4 g/mol |
IUPAC Name |
13-methyl-2-thia-13-azapentacyclo[12.8.0.03,12.04,9.015,20]docosa-1(14),3(12),4,6,8,10,15,17,19,21-decaene |
InChI |
InChI=1S/C21H15NS/c1-22-18-12-10-15-7-3-5-9-17(15)21(18)23-19-13-11-14-6-2-4-8-16(14)20(19)22/h2-13H,1H3 |
InChI Key |
ARVMRUWPTNJBBX-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C3=CC=CC=C3C=C2)SC4=C1C5=CC=CC=C5C=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.